BI-0319 vs. Y15 (FAK Inhibitor 14): Differential Epigenetic Regulation via H3K9 Acetylation
In a direct head-to-head comparison in GI-NET cell lines (GOT1 and COLO320DM), BI-0319 (PROTAC-FAK) uniquely reduced H3K9 acetylation levels, whereas the classical FAK kinase inhibitor Y15 did not decrease H3K9 acetylation [1]. Both compounds suppressed ERK1/2 phosphorylation and modulated RB1 expression, confirming that both engaged FAK-dependent pathways; however, the H3K9 acetylation effect was exclusive to BI-0319-mediated degradation, revealing a kinase-independent scaffold role for FAK in epigenetic regulation [2].
| Evidence Dimension | H3K9 Acetylation Modulation |
|---|---|
| Target Compound Data | Decreased H3K9 acetylation (effect observed, qualitative: PROTAC-FAK but not Y15 decreased H3K9 acetylation) [1] |
| Comparator Or Baseline | Y15 (FAK Inhibitor 14) — no decrease in H3K9 acetylation [1] |
| Quantified Difference | Qualitative / binary: PROTAC-FAK uniquely reduces H3K9 acetylation; Y15 has no effect on this epigenetic mark [1] |
| Conditions | Human GI-NET cell lines GOT1 and COLO320DM, 2D and 3D culture conditions, Western blotting for H3K9 acetylation [1] |
Why This Matters
Investigators studying FAK scaffold-dependent chromatin regulation require BI-0319 rather than Y15, because kinase inhibition alone is insufficient to recapitulate the full biological effect of FAK ablation on H3K9 acetylation [1].
- [1] Toffoli L, et al. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs. Endocr Oncol. 2025;5(1):e250052. doi:10.1530/EO-25-0052. PMID: 40832091. View Source
- [2] Toffoli L, et al. Highlights: PROTAC-FAK uniquely reduces H3K9 acetylation, revealing a kinase-independent scaffold role. Endocr Oncol. 2025;5(1):e250052. View Source
